9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride
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Overview
Description
9,9-Difluorobicyclo[331]nonan-3-amine;hydrochloride is a chemical compound with the molecular formula C9H15F2N·HCl It is a bicyclic amine derivative that contains two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Fluorination: Introduction of fluorine atoms into the bicyclic structure using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: Conversion of the fluorinated intermediate to the amine derivative using reagents like ammonia or amines under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
9-Fluorobicyclo[3.3.1]nonan-3-amine;hydrochloride: A similar compound with one fluorine atom.
9,9-Dichlorobicyclo[3.3.1]nonan-3-amine;hydrochloride: A compound with chlorine atoms instead of fluorine.
9,9-Difluorobicyclo[3.3.1]nonan-3-ol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
9,9-Difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and biological activity. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to form strong interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
9,9-difluorobicyclo[3.3.1]nonan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c10-9(11)6-2-1-3-7(9)5-8(12)4-6;/h6-8H,1-5,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRQIZWTYBHATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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